molecular formula C13H13ClN2O3 B582580 4-Amino-8-chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester CAS No. 1242260-35-0

4-Amino-8-chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester

Cat. No.: B582580
CAS No.: 1242260-35-0
M. Wt: 280.708
InChI Key: RIABSGCSPNYDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-8-chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C13H13ClN2O3 and a molecular weight of 280.71 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-8-chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of automated reactors and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties.

Scientific Research Applications

4-Amino-8-chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-8-chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of amino, chloro, and methoxy groups on the quinoline ring makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

1242260-35-0

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.708

IUPAC Name

ethyl 4-amino-8-chloro-5-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C13H13ClN2O3/c1-3-19-13(17)7-6-16-12-8(14)4-5-9(18-2)10(12)11(7)15/h4-6H,3H2,1-2H3,(H2,15,16)

InChI Key

RIABSGCSPNYDNL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)Cl)OC)N

Synonyms

4-Amino-8-chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester

Origin of Product

United States

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